molecular formula C8H5BrO3 B1275819 2-(2-Bromophenyl)-2-oxoacetic acid CAS No. 26767-16-8

2-(2-Bromophenyl)-2-oxoacetic acid

Cat. No.: B1275819
CAS No.: 26767-16-8
M. Wt: 229.03 g/mol
InChI Key: BCGITRTXBFIXCC-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-oxoacetic acid: is an organic compound with the molecular formula C8H5BrO3 It is a derivative of phenylacetic acid, where a bromine atom is substituted at the ortho position of the phenyl ring, and an oxo group is attached to the alpha carbon of the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-2-oxoacetic acid can be achieved through several methods. One common approach involves the bromination of phenylacetic acid followed by oxidation. The reaction typically proceeds as follows:

    Bromination: Phenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromophenylacetic acid.

    Oxidation: The 2-bromophenylacetic acid is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)-2-oxoacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed:

    Substitution: Formation of 2-(2-substituted phenyl)-2-oxoacetic acids.

    Reduction: Formation of 2-(2-Bromophenyl)-2-hydroxyacetic acid.

    Oxidation: Formation of 2-(2-Bromophenyl)-2-carboxylic acid.

Scientific Research Applications

Chemistry: 2-(2-Bromophenyl)-2-oxoacetic acid is used as an intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving brominated aromatic compounds.

Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

    2-Bromophenylacetic acid: Similar structure but lacks the oxo group.

    2-(4-Bromophenyl)-2-oxoacetic acid: Bromine atom is at the para position instead of ortho.

    2-(2-Chlorophenyl)-2-oxoacetic acid: Chlorine atom instead of bromine.

Uniqueness: 2-(2-Bromophenyl)-2-oxoacetic acid is unique due to the presence of both the bromine atom and the oxo group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

2-(2-Bromophenyl)-2-oxoacetic acid, with the molecular formula C8_8H5_5BrO3_3, is an organic compound notable for its diverse biological activities. This compound is a derivative of phenylacetic acid, distinguished by the presence of a bromine atom at the ortho position of the phenyl ring and an oxo group attached to the alpha carbon of the acetic acid moiety. Its unique structure facilitates various chemical reactions and biological interactions, making it a subject of interest in medicinal chemistry and biological research.

The synthesis of this compound typically involves two main steps:

  • Bromination : Phenylacetic acid is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to yield 2-bromophenylacetic acid.
  • Oxidation : The resulting compound is then oxidized using agents like potassium permanganate to form this compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Below are detailed findings from recent studies:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several compounds, including this compound, against a range of bacterial and fungal strains. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound MIC (µg/ml) Bacterial Strains Tested
This compound15S. aureus, E. coli
Ampicillin1S. aureus
Ciprofloxacin0.5E. coli

The minimum inhibitory concentration (MIC) values suggest that this compound has comparable efficacy to standard antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition suggests potential applications in treating inflammatory diseases.

Anticancer Potential

Preliminary investigations into the anticancer activity of this compound have revealed its ability to induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study conducted on various substituted phenyl derivatives found that this compound exhibited notable activity against Mycobacterium tuberculosis and other mycobacterial species, suggesting its potential as a lead compound for developing new antimycobacterial agents .
  • Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, administration of this compound significantly reduced paw edema compared to control groups, indicating its anti-inflammatory properties .

Properties

IUPAC Name

2-(2-bromophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGITRTXBFIXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401130
Record name 2-(2-bromophenyl)-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26767-16-8
Record name 2-(2-bromophenyl)-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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